1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitrophenyl)diazenyl]-1-phenylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20-19(22-21-14-10-12-16(13-11-14)24(26)27)17-8-4-5-9-18(17)23(20)15-6-2-1-3-7-15/h1-13,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMXSQASFIUYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] involves several steps. One common method involves the reaction of 1-phenyl-1H-indole-2,3-dione with 4-nitrophenylhydrazine under specific conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the
Biological Activity
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] is a compound characterized by a complex structure that includes an indole moiety, a phenyl group, and a hydrazone linkage with a 4-nitrophenyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 358.35 g/mol . This compound has garnered attention for its potential biological activities, particularly in pharmacology.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 1-phenyl-1H-indole-2,3-dione and 4-nitrophenylhydrazine under acidic conditions. The product can be purified using standard organic chemistry techniques such as recrystallization or column chromatography .
Biological Activities
Research indicates that derivatives of 1-phenyl-1H-indole-2,3-dione exhibit various biological activities, including:
1. Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of related indole compounds. For instance, certain derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL .
2. Anticancer Activity
Compounds in this class have been evaluated for their anticancer potential. The presence of the nitrophenyl group may enhance the interaction with biological targets, potentially leading to therapeutic effects against cancer cells . A study reported that some indole derivatives exhibited cytotoxicity comparable to established drugs like doxorubicin .
3. Enzyme Inhibition
The compound has shown inhibitory activity against key enzymes. For example, one derivative exhibited DNA gyrase inhibitory activity with an IC of 31.64 µM and dihydrofolate reductase (DHFR) inhibitory activity with an IC of 2.67 µM . This suggests potential applications in treating bacterial infections and cancer.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimycobacterial Activity: A series of indole derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). Some compounds displayed bactericidal activity at concentrations close to their MIC, indicating potential for development as anti-TB drugs .
- Cytotoxicity Evaluation: In vitro tests on mammalian cell lines (HepG2 and Vero cells) revealed that certain derivatives were devoid of significant toxicity at effective concentrations, which is crucial for therapeutic applications .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique properties of compounds related to 1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Nitrophenyl)-indole | Indole core with a nitrophenyl substituent | Exhibits strong fluorescence properties |
| Indole-2,3-dione | Lacks phenyl substitution | Known for its role in various biochemical pathways |
| Phenylhydrazone derivatives | Varying substituents on hydrazone | Diverse biological activities depending on substituents |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] can be contextualized against analogous hydrazone derivatives.
Table 1: Structural and Physicochemical Comparison
Key Findings :
Electronic Effects: The 4-nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets (e.g., enzymes or DNA) compared to electron-donating groups like methoxy .
Lipophilicity and Solubility :
- Dichlorophenyl derivatives (e.g., C₂₀H₁₃Cl₂N₃O) exhibit higher molecular weights and lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility .
- The unsubstituted phenyl hydrazone (C₂₀H₁₅N₃O) has the lowest molecular weight (313.36 g/mol), suggesting better solubility in polar solvents .
Synthetic Considerations: Hydrazones are typically synthesized via condensation of hydrazine derivatives with carbonyl compounds under reflux (e.g., ethanol, 3–5 hours) .
Notes
- Structural Nuances : The 4-nitro group distinguishes the target compound from analogs with halogens (F, Cl) or simple phenyl groups, altering electronic and steric profiles .
- Analytical Characterization : Techniques such as IR, NMR, and mass spectrometry (mentioned for related hydrazones in ) are critical for verifying the structure of these compounds.
- Crystallography : Programs like SHELXL are widely used for refining crystal structures of small molecules, including hydrazones .
Q & A
How can the synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] be optimized for yield and purity?
Methodological Answer:
Optimization typically involves solvent selection, stoichiometric control, and catalyst use. For hydrazone formation, acidic conditions (e.g., acetic acid) are common to facilitate condensation between carbonyl and hydrazine groups . Temperature control (60–80°C) and reflux duration (4–6 hours) are critical to minimize side reactions. Post-synthesis purification via recrystallization using ethanol/water mixtures improves purity. Monitoring via TLC or HPLC ensures reaction completion .
What advanced techniques are recommended for resolving structural ambiguities in hydrazone derivatives like this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is the gold standard for resolving tautomerism or stereochemical ambiguities . For example, SHELXL’s constraints can refine disordered nitro or phenyl groups. OLEX2 integrates structure solution (via SHELXD) and refinement workflows, enabling real-time visualization of hydrogen bonding or π-π interactions . If crystallinity is challenging, solid-state NMR or DFT-based computational modeling (e.g., Gaussian) can validate planar vs. non-planar hydrazone conformations .
How can spectroscopic methods distinguish tautomeric forms of this hydrazone in solution?
Methodological Answer:
- NMR : and NMR can identify tautomers. For example, enol-imine vs. keto-amine forms show distinct chemical shifts for NH (δ 10–12 ppm) and carbonyl groups (δ 160–180 ppm) .
- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm tautomeric states.
- UV-Vis : Solvent-dependent λmax shifts indicate π→π* transitions influenced by conjugation changes .
How should researchers address contradictions in reported melting points or spectral data for hydrazones?
Methodological Answer:
Discrepancies often arise from polymorphism, solvate formation, or impurities. Strategies include:
- DSC/TGA : Differentiate polymorphs via melting endotherms or decomposition profiles.
- PXRD : Compare experimental patterns with simulated data from SC-XRD to identify crystalline phases .
- Reproducibility : Standardize synthesis/purification protocols (e.g., solvent, cooling rate) to isolate consistent polymorphs .
What experimental design is recommended for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
- Mechanistic Studies : Molecular docking (AutoDock Vina) can predict interactions with targets like bacterial enzymes or DNA gyrase .
How can computational methods enhance understanding of this compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps), revealing charge-transfer potential .
- Molecular Electrostatic Potential (MEP) : Visualize electrophilic/nucleophilic sites to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to correlate with experimental solubility .
What crystallographic challenges arise in refining structures of nitro-substituted hydrazones?
Methodological Answer:
- Disorder : Nitro groups often exhibit rotational disorder. Apply SHELXL’s PART and SIMU constraints to model split positions .
- Hydrogen Bonding : Use OLEX2’s interaction tools to map weak C–H···O/N contacts, which stabilize crystal packing despite lacking classical H-bonds .
- Twinned Data : For overlapping reflections, employ TWIN/BASF commands in SHELXL to deconvolute intensities .
How can researchers validate the purity of this compound for publication?
Methodological Answer:
- Combined Spectroscopy : Cross-validate , NMR, and HRMS data with PubChem entries or computed spectra (e.g., ACD/Labs) .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (deviation <0.4%).
- Chromatography : Use HPLC-DAD/ELSD to confirm ≥95% purity, noting retention time reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
